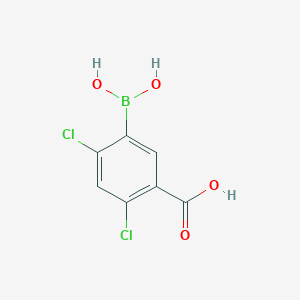
5-Carboxy-2,4-dichlorophenylboronic acid
Übersicht
Beschreibung
5-Carboxy-2,4-dichlorophenylboronic acid is a chemical compound with the CAS Number: 2121514-46-1. It has a molecular weight of 234.83 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-borono-2,4-dichlorobenzoic acid . The InChI code for this compound is 1S/C7H5BCl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) .Chemical Reactions Analysis
Boronic acids and their esters, such as this compound, are often used in Suzuki coupling reactions . They can also undergo selective hydroxylation to phenols .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Enhancement in Organic Chemistry
"5-Carboxy-2,4-dichlorophenylboronic acid" plays a crucial role in enhancing the efficiency of synthesis processes in organic chemistry. It is utilized as a building block in the preparation of diverse structures through C-C couplings, demonstrating improved yields and purities. This is exemplified in the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction, highlighting the method's tolerance to various functional groups and its avoidance of the acidic liberation step of boronic acid species, resulting in better yields and product purities (Hergert et al., 2018).
Fluorescent Sensors and Environmental Monitoring
The compound's derivatives have been explored for environmental monitoring, particularly in the development of highly selective fluorescence sensors. For instance, carbon dots derived from 4-carboxyphenylboronic acid, a similar boronic acid derivative, have shown excellent selectivity and sensitivity for detecting benzo[a]pyrene in water, showcasing potential as efficient sensors for water quality monitoring and the detection of harmful contaminants (Sun et al., 2021).
Advanced Material Synthesis
"this compound" is instrumental in the synthesis of advanced materials. The creation of Schottky diodes using new chitin derivatives synthesized with this boronic acid as an interface layer illustrates its application in enhancing the electrical and photoelectrical properties of materials. This research opens pathways for developing novel electronic devices and sensors, leveraging the unique properties of boronic acid derivatives for interface layer optimization (Uzun et al., 2020).
Phytoremediation Enhancement
Furthermore, the interaction of plants with bacterial endophytes capable of degrading pollutants like 2,4-dichlorophenoxyacetic acid demonstrates the potential of using "this compound" derivatives in enhancing phytoremediation efforts. Such applications could lead to innovative strategies for cleaning contaminated environments, particularly in agricultural contexts where herbicide residues pose significant challenges (Germaine et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-borono-2,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDMSIAATYXGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)
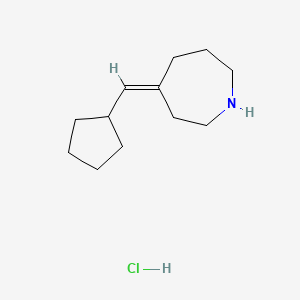
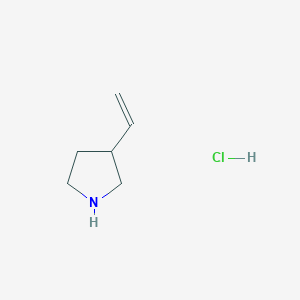

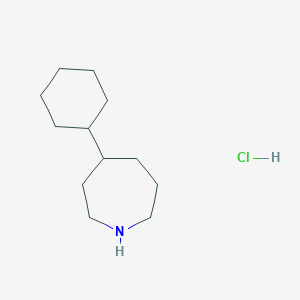
![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
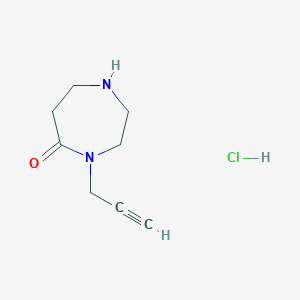
![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)
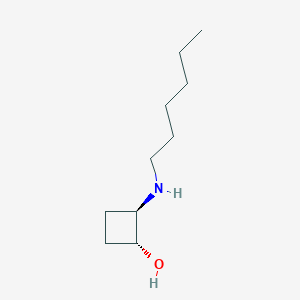
amino}propanenitrile](/img/structure/B1485316.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)
